Cas no 1354418-57-7 (tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate)

Tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate is a chiral cyclobutane derivative featuring a protected amine group and a hydroxyl functionality. Its rigid cyclobutane ring structure enhances stereochemical control, making it valuable in asymmetric synthesis and medicinal chemistry applications. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The cis-configuration of the hydroxyl group offers precise spatial orientation for further functionalization. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of peptidomimetics and constrained analogs. Its well-defined stereochemistry and orthogonal protecting groups facilitate efficient multi-step synthetic routes.
tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate structure
1354418-57-7 structure
商品名:tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate
CAS番号:1354418-57-7
MF:C9H17NO3
メガワット:187.236182928085
MDL:MFCD09952306
CID:4589610
PubChem ID:55266423

tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-
    • SB22334
    • cis-1-(Boc-amino)-2-hydroxycyclobutane
    • tert-Butyl ((1S,2R)-2-hydroxycyclobutyl)carbamate
    • tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate
    • rel-t-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate
    • tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate
    • CS-0048032
    • AT22408
    • (1S,2R)-1-(Boc-amino)-2-hydroxycyclobutane
    • MFCD09952306
    • tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
    • AKOS037644703
    • 1354418-57-7
    • P17673
    • 2231665-13-5
    • SCHEMBL25126894
    • AS-54249
    • MDL: MFCD09952306
    • インチ: 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1
    • InChIKey: FVUJIZNXJAXEJU-NKWVEPMBSA-N
    • ほほえんだ: O[C@@H]1CC[C@@H]1NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 187.12084340 g/mol
  • どういたいしつりょう: 187.12084340 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 58.6
  • ぶんしりょう: 187.24

tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-257531-5.0g
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
1354418-57-7 95%
5.0g
$1278.0 2024-06-18
Chemenu
CM562348-250mg
tert-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate,rel-
1354418-57-7 95%+
250mg
$508 2022-12-31
Enamine
EN300-257531-0.05g
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
1354418-57-7 95%
0.05g
$103.0 2024-06-18
abcr
AB543966-100 mg
rel-t-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate; .
1354418-57-7
100MG
€196.00 2023-07-10
abcr
AB543966-1 g
rel-t-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate; .
1354418-57-7
1g
€808.00 2023-07-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1446-500MG
tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate
1354418-57-7 97%
500MG
¥ 1,782.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1446-1G
tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate
1354418-57-7 97%
1g
¥ 2,970.00 2023-04-04
eNovation Chemicals LLC
D595119-25G
tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
1354418-57-7 97%
25g
$4875 2023-09-03
Chemenu
CM562348-100mg
tert-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate,rel-
1354418-57-7 95%+
100mg
$254 2022-12-31
Enamine
EN300-257531-1.0g
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
1354418-57-7 95%
1.0g
$441.0 2024-06-18

tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate 関連文献

tert-butyl N-[cis-2-hydroxycyclobutyl]carbamateに関する追加情報

Introduction to Tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate (CAS No. 1354418-57-7)

Tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate, with the chemical identifier CAS No. 1354418-57-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatility in drug design and development. The unique structural features of tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate, particularly the presence of a tert-butyl group and a cis-2-hydroxycyclobutyl moiety, contribute to its distinctive chemical properties and potential biological activities.

The tert-butyl group is a well-known substituent in organic chemistry, renowned for its steric hindrance and stability, which can influence the reactivity and selectivity of biochemical pathways. In contrast, the cis-2-hydroxycyclobutyl moiety introduces a rigid cyclic structure with hydroxyl functionality, which may enhance interactions with biological targets. Such structural motifs are often exploited in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater precision. Studies have suggested that the combination of the tert-butyl group and the cis-2-hydroxycyclobutyl moiety in tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate could facilitate strong interactions with specific protein targets, making it a promising candidate for further pharmacological investigation.

In the realm of drug discovery, carbamates have been extensively studied due to their ability to mimic natural biological molecules and modulate enzyme activity. The hydroxyl group in the cis-2-hydroxycyclobutyl moiety may participate in hydrogen bonding interactions, enhancing binding stability. Additionally, the steric bulk provided by the tert-butyl group can help optimize positioning within active sites, improving drug efficacy.

Emerging research indicates that derivatives of carbamates exhibit potential therapeutic benefits in various disease models. For instance, modifications to the cis-2-hydroxycyclobutyl moiety have been explored to enhance solubility and metabolic stability, while retaining biological activity. Such findings underscore the importance of structural optimization in developing novel pharmaceutical agents.

The synthesis of tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and enantioselective processes, have been employed to construct the complex framework of this compound efficiently.

From a medicinal chemistry perspective, understanding the relationship between structure and activity is crucial for designing next-generation therapeutics. The unique features of tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate, such as its stereochemistry and functional groups, make it an intriguing subject for further exploration. Researchers are particularly interested in its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties.

The growing interest in carbamate-based drugs is also driven by their favorable pharmacokinetic profiles. Unlike some traditional drug classes, carbamates often exhibit lower toxicity and better bioavailability, making them suitable for long-term therapeutic use. This has spurred innovation in developing novel carbamate derivatives with improved efficacy and safety.

Future studies on tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate may focus on elucidating its mechanism of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this compound interacts with biological targets. Such structural information is invaluable for rational drug design and optimization.

The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate. Machine learning algorithms can analyze vast datasets to predict novel molecular structures with desired properties. This high-throughput approach has significantly reduced the time required to develop lead compounds for clinical trials.

In conclusion, tert-butyl N-[cis-2-hydroxycyclobutul]carbamate (CAS No. 1354418-57-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a building block for innovative therapeutics.

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